(2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-8-12(10(2)21-9)14-17-18-15(22-14)16-13(19)6-5-11-4-3-7-20-11/h3-8H,1-2H3,(H,16,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKCGSAETDEROA-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the furan and oxadiazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan rings may yield furanones, while reduction of the oxadiazole ring can produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing furan and oxadiazole moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide were effective as topoisomerase II inhibitors. These compounds were synthesized and evaluated for their ability to inhibit human topoisomerases in various assays, showing promising results in selective inhibition without DNA intercalation .
Antimicrobial Properties
The oxadiazole ring is known for its antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against a range of bacteria and fungi. The incorporation of the furan ring enhances this bioactivity, making it a candidate for developing new antimicrobial agents .
Materials Science Applications
Polymer Chemistry
The synthesis of polymers using (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide as a monomer has been explored. Its unique structure allows for the formation of materials with enhanced thermal stability and mechanical properties. Research indicates that polymers derived from such compounds can be utilized in coatings and advanced material applications due to their robustness and resistance to degradation .
Photoresponsive Materials
The furan moiety in the compound can be exploited for creating photoresponsive materials. Studies have shown that integrating furan-based compounds into polymer matrices results in materials that can change their properties upon exposure to light. This application is particularly valuable in the development of smart materials for sensors and actuators .
Agricultural Applications
Pesticidal Activity
Compounds with furan and oxadiazole groups have been investigated for their potential as pesticides. Preliminary studies suggest that (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide exhibits significant insecticidal activity against common agricultural pests. This could lead to the development of new eco-friendly pesticides that are less harmful to non-target species compared to conventional chemicals .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic accessibility : The compound can be synthesized via cyclization of thiosemicarbazides or coupling reactions, methods validated for analogous oxadiazoles.
Biological Activity
The compound (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide represents a novel class of bioactive molecules characterized by the presence of furan and oxadiazole moieties. This article aims to explore its biological activities, particularly focusing on antimicrobial properties and cytotoxicity, supported by relevant data and case studies.
Synthesis and Characterization
The synthesis of the compound typically involves a multi-step process, including the reaction of 2,5-dimethylfuran with appropriate oxadiazole derivatives. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The compound was tested against various strains of bacteria and fungi, demonstrating significant activity. Specifically, it exhibited stronger effects against Gram-positive bacteria compared to Gram-negative strains. The mechanism of action is believed to involve interference with bacterial biofilm formation and disruption of cell membrane integrity .
Table 1: Antimicrobial Activity of (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Candida albicans | 25 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using various cancer cell lines, including L929 (mouse fibroblast) and A549 (human lung carcinoma). The results indicated that while some derivatives showed cytotoxic effects at higher concentrations, others enhanced cell viability. Notably, the compound demonstrated selective toxicity towards cancer cells without significantly affecting normal cells .
Table 2: Cytotoxicity Results for (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
| Concentration (µM) | L929 Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 200 | 68 | 73 |
| 100 | 92 | 88 |
| 50 | 96 | 97 |
| 25 | 103 | 118 |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical biological processes. The oxadiazole ring is known for its role in modulating enzyme activity and influencing gene expression related to antimicrobial resistance . Additionally, the furan moiety contributes to the lipophilicity of the compound, enhancing its membrane permeability.
Case Studies
A recent study evaluated a series of oxadiazole derivatives similar to our compound. It was found that compounds with a substituted furan ring exhibited enhanced antimicrobial activity compared to those without such modifications. This reinforces the importance of structural features in determining biological efficacy .
Q & A
Q. What synthetic methodologies are recommended for preparing (2E)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound involves constructing the 1,3,4-oxadiazole core followed by coupling with the (2E)-3-(furan-2-yl)prop-2-enamide moiety. Key steps include:
- Cyclocondensation : Use a substituted hydrazide with a furan-containing carboxylic acid derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄ as catalysts) to form the oxadiazole ring .
- Coupling Reaction : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the propenamide side chain.
- Optimization : Adjust solvent polarity (DMF or THF), temperature (reflux vs. room temperature), and catalyst concentration to improve yields. Monitor reaction progress via TLC (Silica Gel 60 F₂₅₄) and purify via recrystallization (methanol/water) .
Q. Example Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Oxadiazole Formation | H₂SO₄, R-CO₂H | DMF | Reflux | 60-75% |
| Amide Coupling | EDC, HOBt | THF | RT | 70-85% |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach ensures structural validation:
- NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to confirm regiochemistry of the oxadiazole and E-configuration of the propenamide. Key signals include furan protons (δ 6.2–7.4 ppm) and oxadiazole carbons (δ 160–165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 356.12).
- X-ray Crystallography : Resolve ambiguous stereochemistry; similar furan-oxadiazole derivatives have been characterized with C–C bond lengths of ~1.48 Å .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in inflammation-related models?
Methodological Answer:
- In Vitro Assays : Test inhibitory effects on COX-2 or LOX enzymes using fluorometric/colorimetric kits. Compare IC₅₀ values against reference inhibitors (e.g., celecoxib).
- In Vivo Models : Use formalin-induced rat paw edema (as in ). Administer the compound intraperitoneally (10–50 mg/kg) and measure edema volume reduction at 1–6 hours post-treatment. Include positive controls (e.g., indomethacin) and statistical validation (ANOVA, p < 0.05) .
Q. What computational strategies can predict the compound’s mechanism of action and target selectivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to inflammatory targets (e.g., COX-2 PDB: 5KIR). Optimize protonation states with MOE or Schrödinger Suite.
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>50%) for key residues (e.g., Tyr355 in COX-2) .
Q. How should researchers address contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal Validation : Combine enzyme inhibition assays with cell-based models (e.g., LPS-stimulated RAW264.7 macrophages) to measure TNF-α/IL-6 suppression.
- Dose-Response Curves : Ensure consistency across multiple concentrations (e.g., 1–100 μM). Replicate experiments in triplicate to identify outliers.
- Metabolic Stability : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to rule out false negatives due to rapid metabolism .
Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified furan (e.g., 2,5-dichloro vs. dimethyl) or oxadiazole (e.g., methyl vs. phenyl at position 5).
- Activity Clustering : Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity.
- 3D-QSAR : Develop CoMFA/CoMSIA models to map pharmacophore features driving anti-inflammatory activity .
Q. How can researchers resolve stability issues during storage or biological testing?
Methodological Answer:
- Degradation Studies : Expose the compound to stress conditions (40°C/75% RH, pH 1–9) and monitor via HPLC (C18 column, acetonitrile/water gradient). Identify degradation products using LC-MS.
- Formulation Optimization : Use lyophilization with cryoprotectants (trehalose) or nanoencapsulation (PLGA nanoparticles) to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
